molecular formula C8H14O B1340112 1-(2,2-Dimethylcyclopropyl)propan-1-one CAS No. 50598-47-5

1-(2,2-Dimethylcyclopropyl)propan-1-one

Cat. No.: B1340112
CAS No.: 50598-47-5
M. Wt: 126.2 g/mol
InChI Key: OQUWBYIAYRFRFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Dimethylcyclopropyl)propan-1-one is an organic compound with the molecular formula C8H14O It is a ketone featuring a cyclopropyl group substituted with two methyl groups at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethylcyclopropyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylcyclopropylmethanol with an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired ketone. The reaction is typically carried out under anhydrous conditions to prevent the formation of by-products.

Industrial Production Methods: In an industrial setting, the compound can be produced via catalytic oxidation of 2,2-dimethylcyclopropylmethanol using a suitable catalyst such as platinum or palladium on carbon. This method offers higher yields and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethylcyclopropyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the ketone.

Scientific Research Applications

1-(2,2-Dimethylcyclopropyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylcyclopropyl)propan-1-one involves its interaction with various molecular targets and pathways. As a ketone, it can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new bonds. The compound’s unique cyclopropyl group can also influence its reactivity and interaction with biological molecules, potentially affecting enzyme activity and metabolic processes.

Comparison with Similar Compounds

1-(2,2-Dimethylcyclopropyl)propan-1-one can be compared with other similar compounds, such as:

    1-(2,2-Diethylcyclopropyl)propan-1-one: This compound has ethyl groups instead of methyl groups, which can affect its reactivity and physical properties.

    1-(2,5-Dichlorophenyl)-1-propanone: The presence of chlorine atoms introduces different electronic effects and reactivity patterns.

    2,2-Dimethyl-1-propanol: This alcohol is a reduced form of the ketone and exhibits different chemical behavior.

Properties

IUPAC Name

1-(2,2-dimethylcyclopropyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-4-7(9)6-5-8(6,2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUWBYIAYRFRFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561749
Record name 1-(2,2-Dimethylcyclopropyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50598-47-5
Record name 1-(2,2-Dimethylcyclopropyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.